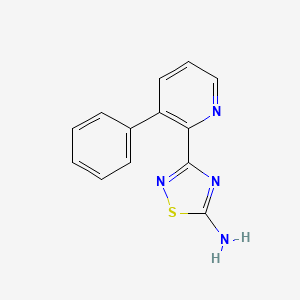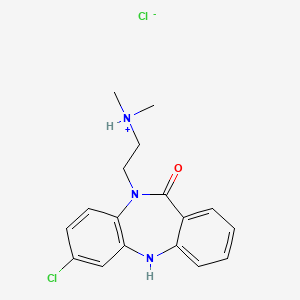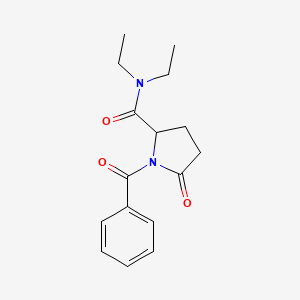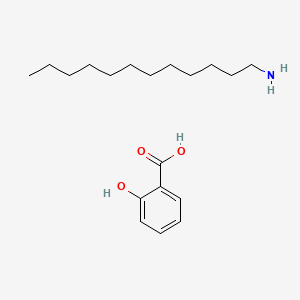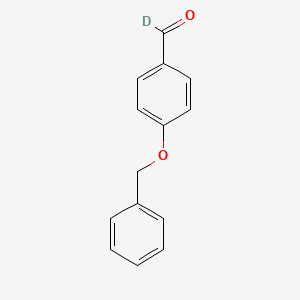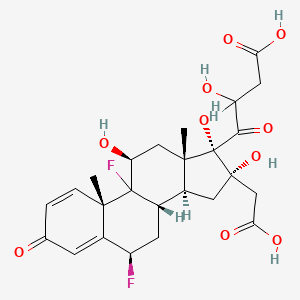
3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide is a compound that belongs to the class of azabicyclo compounds. These compounds are known for their unique structural features and potential biological activities. The presence of a furyl group and an azoniabicyclo structure makes this compound particularly interesting for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide typically involves multicomponent reactions. One common method is the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is often carried out under controlled conditions to ensure the formation of the desired bicyclo structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, cyanides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiprotozoal activities.
Medicine: Explored for its potential use in treating diseases like malaria and trypanosomiasis.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in protozoa, leading to their death . The exact pathways and molecular targets can vary depending on the specific application and biological system.
類似化合物との比較
Similar Compounds
- 1-(N-methyl-N-((4-methyl-piperazin-1-yl)butylamino))-6,9-diphenyl-3-azabicyclo(3.2.2)nonane .
- N-methyl-6,9-diphenyl-N-[(pyridin-4-yl)methyl]-3-azabicyclo(3.2.2)nonan-1-amine .
Uniqueness
3-(2-(Furyl)ethyl)-3-methyl-3-azoniabicyclo(3.2.2)nonane iodide is unique due to its specific structural features, such as the presence of a furyl group and the azoniabicyclo framework. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
CAS番号 |
73680-92-9 |
|---|---|
分子式 |
C15H24INO |
分子量 |
361.26 g/mol |
IUPAC名 |
3-[2-(furan-2-yl)ethyl]-3-methyl-3-azoniabicyclo[3.2.2]nonane;iodide |
InChI |
InChI=1S/C15H24NO.HI/c1-16(9-8-15-3-2-10-17-15)11-13-4-5-14(12-16)7-6-13;/h2-3,10,13-14H,4-9,11-12H2,1H3;1H/q+1;/p-1 |
InChIキー |
IWWHOKYKRDDIIC-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CC2CCC(C1)CC2)CCC3=CC=CO3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


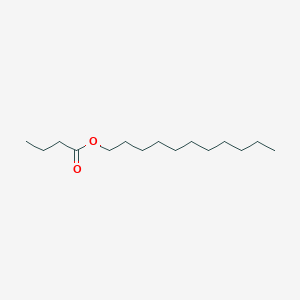
![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
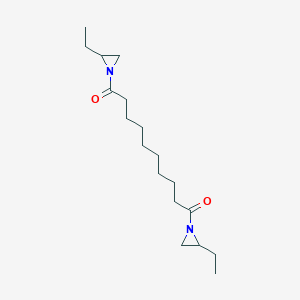
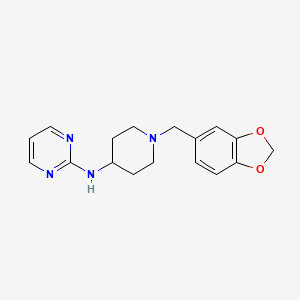
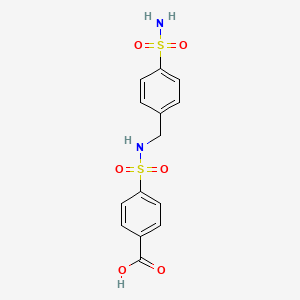
![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)
